(2-Aminoethyl)(cyclopropylmethyl)amine

Vue d'ensemble

Description

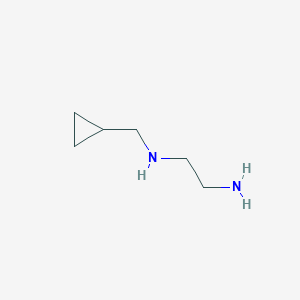

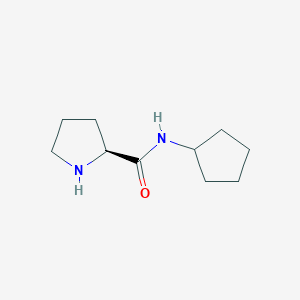

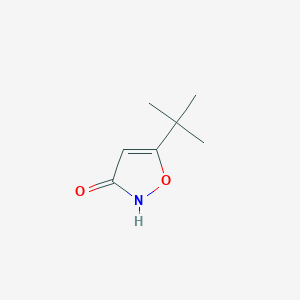

“(2-Aminoethyl)(cyclopropylmethyl)amine” is a chemical compound with the CAS Number: 107429-85-6 . Its IUPAC name is N1- (cyclopropylmethyl)-1,2-ethanediamine . The molecular weight of this compound is 114.19 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H14N2/c7-3-4-8-5-6-1-2-6/h6,8H,1-5,7H2 . This indicates that the compound consists of 6 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 114.19 . The compound is in the form of a powder . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis of 2-(2-Aminoethyl)indoles and 2-(2-Aminoethyl)pyrrolidines : A study by Li et al. (2017) presented a palladium-catalyzed aminomethylamination of aminoalkenes using an aminal as both an aminomethylation reagent and an oxidant. This novel method is fundamental for synthesizing 2-(2-aminoethyl)indoles and 2-(2-aminoethyl)pyrrolidines, crucial building blocks in synthetic organic chemistry. This approach was highlighted in the rapid synthesis of Alosetron, a medication for irritable bowel syndrome (Li, Zhou, Yu, & Huang, 2017).

Enantioselective C(sp3)-H Arylation : Shen et al. (2018) developed a chiral ligand based on an ethylenediamine backbone for Pd-catalyzed enantioselective C(sp3)-H arylation. This method is significant for creating diverse chiral carboxylic acids from simple materials, complementing various ring-forming approaches (Shen, Hu, Shao, Hong, & Yu, 2018).

Iodine-Catalyzed Aminosulfonation : Lamar and Nicholas (2010) reported on the iodine-catalyzed amino-functionalization of various hydrocarbons using imido-iodinanes. This method offered the first examples of 1,2-functionalization of unactivated C-H bonds and provided insights into the active aminating species (Lamar & Nicholas, 2010).

Synthesis of Tetrahydro-1,3-oxazepines : Skvorcova, Grigorjeva, and Jirgensons (2015) developed a method for synthesizing tetrahydro-1,3-oxazepines, involving regioselective intramolecular amination of cyclopropylmethyl cation. This study is essential for the synthesis of complex cyclic amines (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Role of Tris(2-aminoethyl)amine as a Spacer : Research by RaposoCésar et al. (1995) showed that Tris(2-aminoethyl)amine functions effectively as a spacer for phosphate receptors, with ureas serving as better binding arms than thioureas. This study has implications for designing molecules with high binding affinity (RaposoCésar et al., 1995).

Michael Addition Polymerizations with Diacrylates : Wu et al. (2004) investigated the mechanisms of Michael addition polymerizations involving different trifunctional amines and 1,4-butanediol diacrylate. This study provides insights into the reactivity sequences of amines and the formation of linear poly(amino ester)s (Wu, Liu, He, Chung, & Goh, 2004).

Photoredox-Catalyzed Oxo-Amination : Ge et al. (2019) developed a photoredox-coupled ring-opening oxo-amination method for aryl cyclopropanes, enabling the construction of β-amino ketone derivatives. This method features a broad substrate scope, mild conditions, and uses dioxygen as an oxidant (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

It’s known that amines can interact with various biological targets, including enzymes and receptors .

Mode of Action

Amines are known to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions .

Biochemical Pathways

Amines are involved in various biochemical processes, including the synthesis of proteins and neurotransmitters . The compound’s cyclopropane moiety might be involved in biosynthetic pathways, as cyclopropane is widespread in natural products and is usually essential for biological activities .

Pharmacokinetics

The properties of amines can be influenced by factors such as their size, charge, and the presence of functional groups .

Result of Action

Some derivatives of bis(2-aminoethyl)amine have been screened for their in vitro cytotoxic activity against a panel of human cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Aminoethyl)(cyclopropylmethyl)amine. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

N'-(cyclopropylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-3-4-8-5-6-1-2-6/h6,8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMFMZLKFEDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)

![4-(5H-pyrimido[5,4-b]indol-4-yl)morpholine](/img/structure/B3079765.png)

![4-hydrazino-5H-pyrimido[5,4-b]indole](/img/structure/B3079766.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3079789.png)